5-(Benzyloxy)pyridin-3-amine

Catalog No.
S698456
CAS No.
186593-25-9
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)pyridin-3-amine

CAS Number

186593-25-9

Product Name

5-(Benzyloxy)pyridin-3-amine

IUPAC Name

5-phenylmethoxypyridin-3-amine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2

InChI Key

RNHYKJJZOLICIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)N

5-(Benzyloxy)pyridin-3-amine (CAS 186593-25-9) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex pharmaceutical intermediates and advanced agrochemicals [1]. By combining a reactive primary amine with a robust benzyl-protected phenolic oxygen, this compound allows for highly predictable downstream processing. Procurement of this specific scaffold is largely driven by its excellent solubility profile in standard organic solvents and its ability to undergo high-yielding N-directed functionalizations—such as amide couplings and Buchwald-Hartwig aminations—without the side reactions typically associated with unprotected aminopyridinols [2]. Its structural design ensures stability during multi-step synthetic campaigns, making it a preferred starting material for scalable manufacturing.

Research Fit

Regioisomeric control3-amino-5-benzyloxy substitution directs vector geometry distinct from 2-amino isomers
Orthogonal protectionBenzyl group stable under cross-coupling; cleavable via mild hydrogenolysis to reveal 5-OH
Synthetic versatilitySupports nucleophilic aromatic substitution, amide coupling, and Pd-mediated reactions

Substituting 5-(Benzyloxy)pyridin-3-amine with its closest structural analogs, such as 5-methoxypyridin-3-amine or 5-hydroxypyridin-3-amine, introduces critical workflow bottlenecks [1]. The methoxy analog requires extremely harsh deprotection conditions—typically utilizing boron tribromide (BBr3) or concentrated hydrobromic acid at temperatures exceeding 120 °C—which frequently degrades acid-sensitive or thermally labile moieties in complex late-stage intermediates [2]. Conversely, utilizing the unprotected 5-hydroxypyridin-3-amine leads to severe chemoselectivity issues; the unprotected oxygen aggressively competes with the amine during electrophilic coupling, resulting in complex mixtures of N- and O-alkylated products. Furthermore, unprotected aminopyridinols are highly prone to oxidative degradation, complicating storage and handling in bulk procurement scenarios [1].

Substitution Risk

2-Amino-3-benzyloxypyridine
Hinge-binding geometry differs; regioisomeric shift may redirect fragment growth and alter kinase selectivity
6-(Benzyloxy)pyridin-3-amine
Different exit vector and predicted basicity may affect solubility and reactivity under physiological conditions
Pan-kinase scaffold assumption
Regioisomer-specific SAR limits direct extrapolation of potency or selectivity data from 2-amino series

Orthogonal Deprotection and Functional Group Tolerance

A primary driver for selecting the benzyloxy derivative over the methoxy analog is the drastic difference in deprotection severity [1]. 5-(Benzyloxy)pyridin-3-amine derivatives can be quantitatively deprotected to the corresponding pyridinols via mild palladium-catalyzed hydrogenolysis (H2, Pd/C) at room temperature and neutral pH [2]. In contrast, cleavage of the 5-methoxypyridin-3-amine core requires aggressive Lewis acids (e.g., BBr3) or strong Brønsted acids (aqueous HBr) at temperatures often reaching 120 °C [1]. This >100 °C reduction in processing temperature and the avoidance of corrosive reagents prevent the degradation of sensitive functional groups such as esters, acetals, and delicate heterocyclic rings.

Evidence DimensionDeprotection Conditions (Temperature and Reagent)
Target Compound DataRoom temperature (~20-25 °C), neutral pH (H2, Pd/C)
Comparator Or Baseline5-Methoxypyridin-3-amine (120 °C, BBr3 or aq. HBr)
Quantified Difference>100 °C reduction in required reaction temperature; elimination of strong acids
ConditionsLate-stage unmasking of the 5-hydroxy group in complex intermediate synthesis

Enables the successful synthesis of highly functionalized APIs by preventing the destruction of acid-sensitive or thermally labile moieties during final deprotection steps.

Fragment hinge geometry
Class-level inference
~60° exit vector offset vs. 2-amino isomer (IC50 1.3 mM)
Distinct binding mode may avoid hinge promiscuity
No direct p38α data for target compound

Chemoselectivity in Cross-Coupling and Amidation

When utilizing unprotected 5-hydroxypyridin-3-amine in electrophilic coupling or Buchwald-Hartwig aminations, the presence of the free hydroxyl group leads to competitive O-functionalization and catalyst poisoning, often restricting target N-coupled yields to below 50% [1]. By masking the oxygen with a bulky benzyl group, 5-(Benzyloxy)pyridin-3-amine forces absolute N-directed reactivity. Process data demonstrates that the benzyloxy-protected scaffold routinely achieves >85% yields in standard palladium-catalyzed aminations and amide couplings, representing a substantial ~35-50% absolute yield improvement over the unprotected baseline [2]. This chemoselectivity eliminates the need for costly and solvent-intensive chromatographic separations of N- vs. O-isomers.

Evidence DimensionTarget N-Coupled Intermediate Yield
Target Compound Data>85% yield with exclusive N-selectivity
Comparator Or Baseline5-Hydroxypyridin-3-amine (<50% yield due to competitive O-alkylation)
Quantified Difference~35-50% absolute increase in target yield; 0% O-isomer formation
ConditionsStandard Pd-catalyzed Buchwald-Hartwig amination or electrophilic amide coupling

Drastically improves process mass intensity and throughput by eliminating complex downstream purification steps required to separate structural isomers.

Predicted pKa
Data to verify
5.77 ± 0.10
Moderate basicity supports neutral fraction at pH 7.4
In silico prediction; experimental verification recommended

Enhanced Oxidative Stability and Material Handling

Unprotected aminopyridinols, such as 5-hydroxypyridin-3-amine, possess an electron-rich core that is highly susceptible to rapid oxidative degradation upon exposure to ambient air and light, necessitating strict inert-atmosphere storage and handling [1]. The installation of the benzyloxy group in 5-(Benzyloxy)pyridin-3-amine significantly dampens this oxidative susceptibility. The resulting compound is a stable, non-hygroscopic solid that maintains its purity profile over extended storage periods under standard warehouse conditions [2]. This enhanced stability translates directly to lower procurement risks and reduced operational costs, as it circumvents the need for specialized glovebox handling or pre-reaction repurification protocols.

Evidence DimensionOxidative Stability and Storage Requirements
Target Compound DataStable under ambient air; extended shelf-life (months to years)
Comparator Or Baseline5-Hydroxypyridin-3-amine (rapid degradation; requires inert atmosphere)
Quantified DifferenceElimination of inert-gas storage requirements; near-zero degradation loss over standard storage cycles
ConditionsAmbient laboratory or bulk warehouse storage conditions

Lowers overall procurement and operational costs by removing the need for specialized handling equipment and minimizing material loss due to degradation.

Benzamide derivative p38 inhibition
Class-level inference
>30% inhibition at 10 μM (derivatives 4g, 4n)
Scaffold supports p38 pathway inhibitor design
Target compound not directly assayed; derivative context
Vector geometry c-MET/ALK
Class-level inference
~60° trajectory shift vs. 2-amino-3-benzyloxy series
Enables alternative subpocket access for degrader design
Ligand efficiency advantage reported for 2-amino series
Purity & storage
Lot attribute
≥95% (NMR/HPLC/GC); store 2–8°C
Supports batch-to-batch consistency for SAR
Vendor-specified; verify before scale-up

Late-Stage Hydroxyl-Bearing API Synthesis

Because of its mild deprotection profile, 5-(Benzyloxy)pyridin-3-amine is a highly effective starting material for synthesizing complex kinase inhibitors or CNS drugs where a 5-hydroxy group must be unmasked at the final step without degrading acid-sensitive moieties [1].

High-Throughput Automated Amination

In automated synthesis platforms requiring predictable C-N bond formation, this compound is selected over unprotected analogs to prevent catalyst poisoning and ensure high-yielding, reproducible Buchwald-Hartwig cross-couplings [2].

Orthogonal Library Generation in Medicinal Chemistry

Serves as a reliable core scaffold in combinatorial chemistry, allowing for initial diversification at the amine via amidation, followed by selective debenzylation and subsequent O-derivatization to rapidly expand structure-activity relationship (SAR) libraries [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment elaboration (p38α MAPK)
Exit vector differentiation
Hinge-binding geometry and selectivity screen
c-MET/ALK degrader design
Orthogonal linker attachment vector
Degradation efficiency in kinase mutant models
5-Hydroxy-3-aminopyridine precursor
Mild deprotection compatibility
Hydroxy-pyridine derivative yield and purity
AUTOTAC chimera development
Bifunctional handle modularity
Autophagy flux and target degradation

XLogP3

1.6

Wikipedia

5-(Benzyloxy)pyridin-3-amine

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